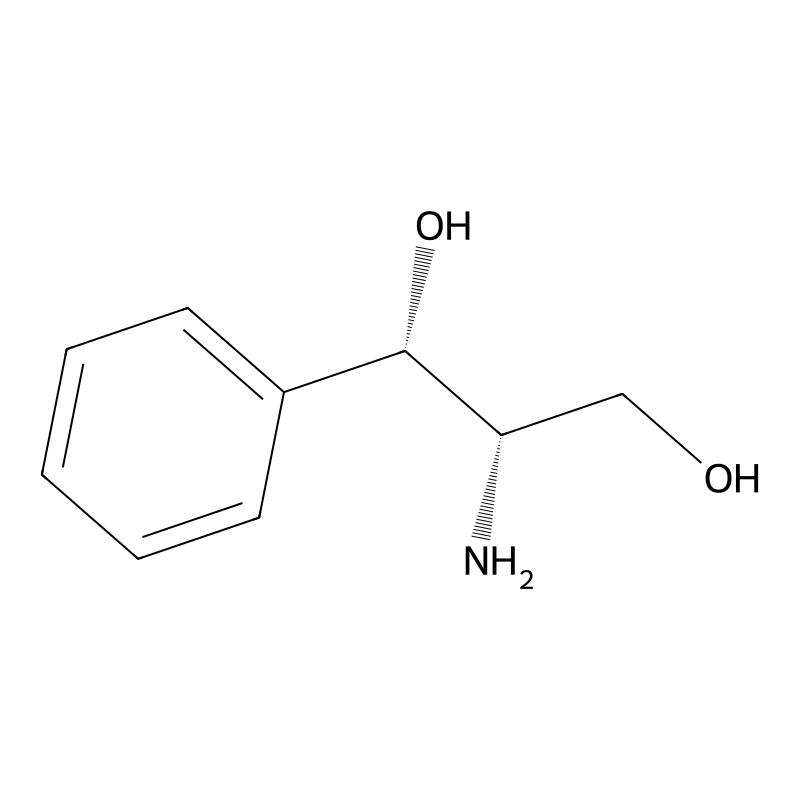

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Precursor for Chiral Ligands

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol serves as a valuable starting material for synthesizing diaryl sulfides, which are further used in the preparation of sulfimides and N-tosylsulfimides. These compounds act as chiral ligands, playing a crucial role in asymmetric catalysis, a technique for generating enantiomerically pure products in chemical reactions.

Synthesis of (S,S)-Reboxetine

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol can be employed as a precursor for the synthesis of (S,S)-Reboxetine, a selective norepinephrine reuptake inhibitor (NRI). NRIs are a class of drugs used in the treatment of depression, attention deficit hyperactivity disorder (ADHD), and other neurological conditions.

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol is an organic compound characterized by its amino and hydroxyl functional groups. It has the molecular formula C₉H₁₃N₃O₃ and a molecular weight of approximately 167.21 g/mol. This compound exists as a chiral molecule with two stereocenters, which contributes to its unique properties and biological activities. It is often used as a precursor in the synthesis of various pharmaceuticals, particularly in the development of selective norepinephrine reuptake inhibitors like Reboxetine .

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol itself does not have a known biological mechanism of action. However, it serves as a chiral scaffold for the synthesis of other molecules with diverse biological activities. For example, the derived compound (S,S)-reboxetine acts by inhibiting the reuptake of norepinephrine, a neurotransmitter involved in mood regulation [].

- Amine Reactions: The amino group can undergo acylation or alkylation, leading to the formation of various derivatives.

- Hydroxyl Group Reactions: The hydroxyl groups can engage in dehydration reactions or serve as nucleophiles in substitution reactions.

- Synthesis of Analogues: It can be converted into other biologically active compounds through various synthetic pathways, including the synthesis of amphetamine derivatives .

(1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol exhibits notable biological activities:

- Norepinephrine Reuptake Inhibition: As a precursor to Reboxetine, it plays a significant role in modulating norepinephrine levels, which is crucial for treating depression and anxiety disorders.

- Central Nervous System Effects: Compounds derived from (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol may influence neurotransmitter systems, potentially affecting mood and cognitive functions.

Several methods are available for synthesizing (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol:

- From Dihydroxy Compounds: One common method involves starting from tert-butyl ((1S,2S)-1,3-dihydroxy-1-phenylpropan-2-yl)carbamate .

- Reduction Reactions: The compound can also be synthesized through reduction of corresponding ketones or aldehydes.

- Asymmetric Synthesis: Various asymmetric synthesis techniques can be employed to obtain the desired stereochemistry effectively.

Interaction studies involving (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol typically focus on its effects on neurotransmitter reuptake mechanisms. Research indicates that compounds derived from it can significantly alter norepinephrine levels in the brain, impacting mood regulation and cognitive function .

Several compounds share structural similarities with (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol. Here are some notable examples:

| Compound Name | Structure Features | Unique Aspects |

|---|---|---|

| (S,S)-Reboxetine | Norepinephrine reuptake inhibitor | Specifically designed for antidepressant effects |

| (1R,2R)-(-)-2-Amino-1-phenyl-1,3-propanediol | Enantiomer with opposite configuration | Different pharmacological profile |

| (1S,2R)-(+)-2-Amino-1-(4-nitrophenyl)-1,3-propanediol | Substituted phenyl group | Potentially different biological activities |

The uniqueness of (1S,2S)-(+)-2-Amino-1-phenyl-1,3-propanediol lies in its specific stereochemistry and its role as a precursor for various therapeutic agents. Its ability to modulate norepinephrine levels distinguishes it from other similar compounds that may not exhibit the same degree of biological activity or specificity.

XLogP3

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant